methyl (2Z)-2-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate
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Overview
Description
Methyl (2Z)-2-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzofurans, pyrazoles, and phenyl derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining benzofuran derivatives with pyrazole intermediates under acidic or basic conditions.
Cyclization Reactions: Formation of the benzofuran ring through intramolecular cyclization.
Esterification: Introduction of the methyl ester group through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent systems to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings using halogens or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures.
Pyrazole Derivatives: Compounds containing pyrazole rings.
Phenyl Derivatives: Compounds with phenyl groups.
Uniqueness
Methyl (2Z)-2-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C28H22N2O5 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl (2Z)-2-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C28H22N2O5/c1-17-13-21(33-2)10-11-22(17)26-19(16-30(29-26)20-7-5-4-6-8-20)15-25-27(31)23-14-18(28(32)34-3)9-12-24(23)35-25/h4-16H,1-3H3/b25-15- |
InChI Key |
GWPGLTWHFBPZPZ-MYYYXRDXSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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